molecular formula C19H17NO4 B12482815 Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate

Cat. No.: B12482815
M. Wt: 323.3 g/mol
InChI Key: UCRMIQMNZGDSSZ-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate is a complex organic compound known for its unique structural features and diverse applications. This compound contains a benzodioxole ring, a cyano group, and a phenylpropanoate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with ethyl cyanoacetate in the presence of a base, followed by the addition of a phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells. The benzodioxole ring and cyano group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various research fields .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate

InChI

InChI=1S/C19H17NO4/c1-2-22-19(21)15(11-20)18(13-6-4-3-5-7-13)14-8-9-16-17(10-14)24-12-23-16/h3-10,15,18H,2,12H2,1H3

InChI Key

UCRMIQMNZGDSSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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